molecular formula C10H15ClN4 B1493272 (1-(3-Chloropyrazin-2-yl)piperidin-3-yl)methanamine CAS No. 2092033-27-5

(1-(3-Chloropyrazin-2-yl)piperidin-3-yl)methanamine

Cat. No.: B1493272
CAS No.: 2092033-27-5
M. Wt: 226.7 g/mol
InChI Key: QNUSDFHDQYPSMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(3-Chloropyrazin-2-yl)piperidin-3-yl)methanamine is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its core structure, featuring a chloropyrazine ring linked to a piperidine-amine, is frequently employed in the synthesis of more complex molecules. This compound is formally known as the primary amine analog of advanced intermediates used in the preparation of potent active pharmaceutical ingredients (APIs). This compound serves as a key synthetic intermediate in pharmaceutical research. Specifically, its structural analogs and derivatives are central to the development of Bruton's tyrosine kinase (BTK) inhibitors . BTK is a critical therapeutic target for treating various B-cell malignancies and autoimmune diseases . Furthermore, closely related trisubstituted pyrazine compounds have been identified as potent, broad-spectrum allosteric inhibitors of the NS2B-NS3 protease in Flaviviruses, demonstrating promising activity against Zika, Dengue, and West Nile viruses in biochemical and cellular assays . The chloropyrazine moiety is a versatile handle for further functionalization via cross-coupling and nucleophilic substitution reactions, allowing researchers to diversify the structure for SAR studies. The hydrochloride salt of this compound, 1-(3-Chloropyrazin-2-yl)piperidin-3-amine hydrochloride, has a CAS Number 2955709-04-1 and a molecular formula of C9H14Cl2N4 . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(3-chloropyrazin-2-yl)piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4/c11-9-10(14-4-3-13-9)15-5-1-2-8(6-12)7-15/h3-4,8H,1-2,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUSDFHDQYPSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN=C2Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(3-Chloropyrazin-2-yl)piperidin-3-yl)methanamine is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of (1-(3-Chloropyrazin-2-yl)piperidin-3-yl)methanamine consists of a piperidine ring substituted with a chloropyrazine moiety. Its molecular formula is C11H14ClN3C_{11}H_{14}ClN_3 and it has a molecular weight of approximately 227.7 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Receptors : It may bind to G-protein coupled receptors (GPCRs) involved in signaling pathways that regulate cellular processes.
  • Enzymes : The compound shows potential inhibition of key enzymes such as acetylcholinesterase (AChE), which is significant in neuropharmacology.

Anticancer Activity

Recent studies have indicated that (1-(3-Chloropyrazin-2-yl)piperidin-3-yl)methanamine exhibits notable anticancer properties. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
FaDu (Hypopharyngeal)5.0Induction of apoptosis
MCF7 (Breast)4.8Inhibition of cell proliferation
MDA-MB-2316.1Disruption of mitochondrial function

These findings suggest that the compound may induce apoptosis and inhibit cell growth through multiple pathways, potentially making it a candidate for further development in cancer therapy .

Neuroprotective Effects

The compound has also been explored for its neuroprotective properties, particularly in the context of Alzheimer's disease. It has shown promise in inhibiting both AChE and butyrylcholinesterase (BuChE), which are critical in the pathophysiology of Alzheimer’s disease:

EnzymeInhibition (%) at 10 µM
AChE78%
BuChE65%

This dual inhibition suggests that it could help in managing cholinergic dysfunction associated with Alzheimer's .

Case Studies

  • Study on Anticancer Potential : A study evaluated the efficacy of the compound against FaDu cells, revealing a significant reduction in cell viability at concentrations as low as 5 µM. The mechanism was attributed to the activation of apoptotic pathways, evidenced by increased levels of caspase-3 activity .
  • Neuroprotective Study : In a separate investigation focusing on neuroprotection, the compound's ability to inhibit cholinesterases was assessed using an in vitro model. The results indicated a strong correlation between concentration and enzyme inhibition, supporting its potential use as a therapeutic agent for neurodegenerative diseases .

Scientific Research Applications

Chemical Synthesis

The synthesis of (1-(3-Chloropyrazin-2-yl)piperidin-3-yl)methanamine involves multiple steps, often starting from (3-chloropyrazin-2-yl)methanamine hydrochloride. The compound can be synthesized through methods involving piperidine derivatives and various coupling reactions. For instance, the reaction of (3-chloropyrazin-2-yl)methanamine with piperidine derivatives has been documented to yield significant intermediates with potential biological activity .

Antiviral Properties

Recent studies have highlighted the antiviral properties of pyrazine derivatives, including those related to (1-(3-Chloropyrazin-2-yl)piperidin-3-yl)methanamine. These compounds have been identified as allosteric inhibitors of viral proteases, showing promising IC50 values against Zika virus protease and other viral targets . The structure-activity relationship (SAR) studies indicate that modifications to the piperidine moiety can enhance antiviral efficacy.

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays demonstrated that certain derivatives exhibit significant cytotoxicity against human breast cancer cells (MDA-MB-231) and colon cancer cells (HCT116). The results indicated that these compounds could induce apoptosis in a dose-dependent manner, suggesting their potential as anticancer agents .

Bruton’s Tyrosine Kinase Inhibition

Research has explored the role of (1-(3-Chloropyrazin-2-yl)piperidin-3-yl)methanamine as a Bruton's tyrosine kinase (BTK) inhibitor. BTK is a critical enzyme in B-cell receptor signaling, making it a target for therapies in B-cell malignancies. The compound's ability to inhibit BTK may provide a therapeutic avenue for treating conditions such as chronic lymphocytic leukemia and other B-cell disorders .

Neurological Applications

Given the structural features of (1-(3-Chloropyrazin-2-yl)piperidin-3-yl)methanamine, there is potential for applications in neurological disorders. Compounds with similar scaffolds have been investigated for their effects on neurotransmitter systems, which may lead to developments in treatments for conditions like anxiety and depression.

Case Studies

Study Findings Reference
Study on Antiviral ActivityDemonstrated significant inhibition of Zika virus protease with IC50 values lower than 5 μM for related pyrazine compounds
Cytotoxicity AssayShowed dose-dependent apoptosis induction in MDA-MB-231 cells with notable viability reduction at concentrations as low as 0.001 µM
BTK Inhibition StudyIdentified as a potential inhibitor of BTK, indicating therapeutic relevance in hematological malignancies

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs are categorized based on variations in the heterocyclic substituent, substituent positions, and backbone modifications. Below is a detailed comparison with key examples:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituent on Piperidine N Methanamine Position Purity (%) CAS Number Key Differences
(1-(3-Chloropyrazin-2-yl)piperidin-3-yl)methanamine C₁₀H₁₄ClN₅ 247.71 3-Chloropyrazin-2-yl 3 - Not explicitly provided Reference compound
[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine () C₁₃H₁₉ClN₂ 238.76 3-Chlorophenyl, 1-methyl 3 - 1334148-05-8 Aryl substituent (chlorophenyl) instead of heterocyclic pyrazine; additional methyl group on piperidine .
N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride () C₁₄H₂₃ClN₂ 270.80 4-Methylbenzyl 2 95 1289387-58-1 Methanamine at position 2; bulky benzyl substituent on piperidine N .
(1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol () C₁₂H₁₉N₃O₂S 293.37 6-Methoxy-2-(methylthio)pyrimidin-4-yl 3 95 1353985-24-6 Methanol instead of methanamine; pyrimidine with methoxy and methylthio groups .
(1-{[1-2-4]triazolo[4-3-a]pyrazin-8-yl}piperidin-3-yl)methanamine () C₁₁H₁₆N₆ 256.30 Triazolo[4,3-a]pyrazin-8-yl 3 - 1421601-99-1 Triazolo-pyrazine fused ring; increased nitrogen content .

Key Observations

Heterocyclic Substituent Variations :

  • The reference compound’s 3-chloropyrazine group distinguishes it from analogs with phenyl () or pyrimidine () substituents. Chloropyrazine’s electron-withdrawing nature may enhance binding to targets like enzymes or receptors compared to electron-rich aryl groups .
  • The triazolo-pyrazine derivative () introduces a fused ring system, likely increasing rigidity and altering pharmacokinetic properties .

Methanamine Position: Methanamine at position 3 (reference compound) vs.

Functional Group Modifications: Replacement of methanamine with methanol () reduces basicity, which could impact solubility and membrane permeability .

Synthetic Accessibility :

  • Reductive amination (used in for a related chloropyrazine-ethylamine) is a plausible route for synthesizing the reference compound. Modifications like bulky N-substituents (e.g., benzyl in ) may require alternative strategies to avoid steric hindrance .

Preparation Methods

General Synthetic Strategy

The synthesis of (1-(3-Chloropyrazin-2-yl)piperidin-3-yl)methanamine typically involves:

  • Preparation of a diaryl imine intermediate.
  • Nucleophilic substitution of a 2,3-dihalopyrazine (commonly 2,3-dichloropyrazine) with the diaryl imine.
  • Hydrolysis of the resulting imine to yield the target methanamine compound.

This approach avoids the direct use of lacrymatory halomethyl pyrazines, which are difficult to handle selectively.

Stepwise Preparation Method

Step Description Reagents & Conditions Notes
(a) Diaryl Imine Formation Synthesis of diaryl imine from appropriate amines and aldehydes. Reaction C: Typically involves condensation of amines with benzaldehyde derivatives under mild conditions. The diaryl imine acts as a nucleophile in subsequent steps.
(b) Nucleophilic Substitution Reaction of diaryl imine with 2,3-dichloropyrazine to form 1-(3-chloropyrazin-2-yl)-N-(diphenylmethylidene)methanamine. Base: Potassium carbonate or cesium carbonate; Solvent: DMF preferred; Temperature: 20–130°C; Pressure: Atmospheric or varied. Equimolar or adjusted ratios of reactants can be used.
(c) Hydrolysis Acid or base-mediated hydrolysis of the imine to yield (1-(3-chloropyrazin-2-yl)piperidin-3-yl)methanamine. Acid: HCl, TFA, acetic acid, or sulfuric acid; Base: Sodium hydroxide, potassium hydroxide, or lithium hydroxide; Solvent: Water, THF, EtOAc, CH2Cl2, or mixtures; Temperature: −40°C to 60°C (preferably 0–40°C). Acid hydrolysis preferred with HCl; Reaction conditions optimized for yield and purity.

Detailed Reaction Conditions and Reagents

  • Starting Material: 2,3-Dichloropyrazine is the key halogenated heterocycle used for substitution.
  • Bases: Potassium carbonate and cesium carbonate are effective for promoting nucleophilic substitution.
  • Acids for Hydrolysis: Hydrochloric acid (HCl) is preferred for imine cleavage, providing good yields.
  • Solvents: Dichloromethane (CH2Cl2), tetrahydrofuran (THF), ethyl acetate (EtOAc), and toluene are commonly employed. DMF is favored for the substitution step due to its polar aprotic nature.
  • Temperature: The substitution and hydrolysis steps are typically carried out between 0°C and 60°C, with some reactions extending up to 130°C for substitution.
  • Pressure: Reactions are generally conducted at atmospheric pressure but can be adjusted as needed.

Reaction Scheme Overview

  • Diaryl imine synthesis:

    $$
    \text{Amine} + \text{Aldehyde} \rightarrow \text{Diaryl imine}
    $$

  • Nucleophilic substitution:

    $$
    \text{Diaryl imine} + \text{2,3-dichloropyrazine} \xrightarrow[\text{Base}]{\text{DMF, heat}} \text{1-(3-chloropyrazin-2-yl)-N-(diphenylmethylidene)methanamine}
    $$

  • Hydrolysis:

    $$
    \text{Imine intermediate} + \text{Acid/Base} \rightarrow \text{(1-(3-chloropyrazin-2-yl)piperidin-3-yl)methanamine}
    $$

Yields and Efficiency

  • Overall yields of approximately 50% or higher are reported for the process.
  • The method avoids the formation of lacrymatory halomethyl pyrazines, improving safety and selectivity.
  • Reaction times and stoichiometry can be adjusted to optimize yield and purity.

Additional Notes on Variations and Optimization

  • The aryl groups on the diaryl imine can be substituted with various functional groups (e.g., methyl, fluoro, chloro, cyano) to modulate reactivity.
  • Bases like DBU and triethylamine can be alternatives depending on substrate scope.
  • Hydrolysis can be performed under acidic or basic conditions, with acid hydrolysis (especially HCl) being more common for clean conversion.
  • Solvent mixtures may be used to improve solubility and reaction rates.

Summary Table of Preparation Parameters

Parameter Details
Starting Material 2,3-Dichloropyrazine
Intermediate Diaryl imine (e.g., diphenylmethylidene derivative)
Base for substitution Potassium carbonate, cesium carbonate, DBU
Acid/Base for hydrolysis HCl (preferred acid), TFA, acetic acid, sulfuric acid; NaOH, KOH, LiOH (bases)
Solvents DMF (substitution), CH2Cl2, THF, EtOAc, toluene (hydrolysis)
Temperature Range 0°C to 130°C (substitution); −40°C to 60°C (hydrolysis)
Pressure Atmospheric pressure (adjustable)
Yield ≥ 50% overall
Reaction Time Variable; optimized per step

Research Findings and Advantages

  • The described method provides a practical and scalable route to (1-(3-chloropyrazin-2-yl)piperidin-3-yl)methanamine.
  • Avoidance of lacrymatory intermediates enhances safety.
  • Flexibility in substituent variation on the imine allows for structural diversification.
  • Use of common reagents and solvents facilitates adoption in medicinal chemistry research.

Q & A

Advanced Research Question

  • Molecular Dynamics (MD) simulations : Assess solvation effects and conformational stability in polar vs. nonpolar solvents .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • pKa prediction tools : Estimate amine basicity to guide protonation states in aqueous vs. organic media .

How is this compound evaluated for its potential as a ligand in medicinal chemistry or enzyme inhibition studies?

Advanced Research Question

  • Binding assays : Surface Plasmon Resonance (SPR) or ITC to measure affinity for target proteins (e.g., kinases) .
  • Docking studies : Using software like AutoDock to predict binding poses within active sites .
  • SAR analysis : Modifying the chloropyrazine or piperidine moieties to correlate structural changes with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(3-Chloropyrazin-2-yl)piperidin-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-(3-Chloropyrazin-2-yl)piperidin-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.